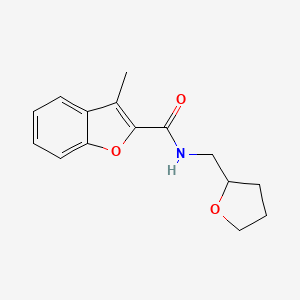
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide inhibits BTK by binding to the active site of the kinase and preventing its activation. This leads to downstream inhibition of the BCR signaling pathway, which is critical for the survival and proliferation of B-cells. 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has also been shown to inhibit other kinases in the same family, including interleukin-2-inducible T-cell kinase (ITK) and tec kinase (TEC).
Biochemical and physiological effects:
In addition to its anti-tumor activity, 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have immunomodulatory effects. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to promote the differentiation of regulatory T-cells. These effects may contribute to the overall anti-tumor activity of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide is its specificity for BTK, which minimizes off-target effects. However, this also means that it may not be effective against tumors that do not rely on BCR signaling. Another limitation is that 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has shown some degree of toxicity in preclinical studies, particularly in the hematopoietic system. This will need to be carefully monitored in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area is the exploration of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide in other types of cancer, such as solid tumors. Finally, there is a need for further investigation into the immunomodulatory effects of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide, and their potential role in enhancing anti-tumor activity.
Métodos De Síntesis
The synthesis of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 3-methylbenzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(oxolan-2-ylmethyl)aniline to produce the intermediate compound, which is subsequently converted to 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide through a series of reactions involving protection and deprotection of functional groups.
Aplicaciones Científicas De Investigación
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propiedades
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-12-6-2-3-7-13(12)19-14(10)15(17)16-9-11-5-4-8-18-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDOQYCEKHBIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)

![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)


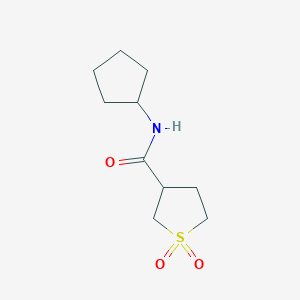
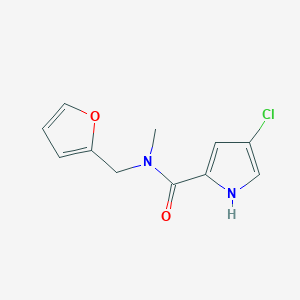
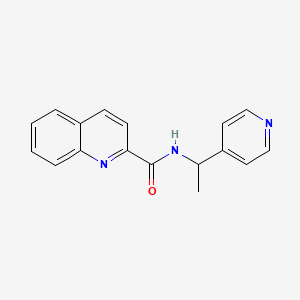

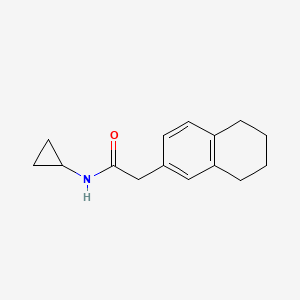
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)